N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a complex organic compound featuring a pyridine ring, two thiophene rings, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes functionalization to introduce the necessary substituents.
Thiophene Coupling: The thiophene rings are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of an amine with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the oxalamide group can produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism by which N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets. The pyridine and thiophene rings can participate in π-π stacking interactions, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N1-(pyridin-3-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide: This compound is similar but features a furan ring instead of a second thiophene ring.
N1-(pyridin-3-yl)-N2-((5-(benzoyl)thiophen-2-yl)methyl)oxalamide: This variant has a benzoyl group instead of the thiophene-2-carbonyl group.
Uniqueness
N1-(pyridin-3-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide is unique due to the presence of two thiophene rings, which can enhance its electronic properties and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-pyridin-3-yl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-16(22)17(23)20-11-3-1-7-18-9-11/h1-9H,10H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWJYIHWEYPKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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